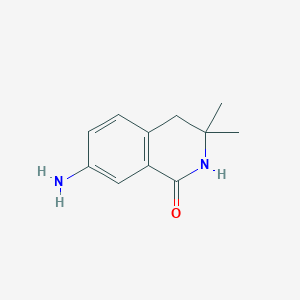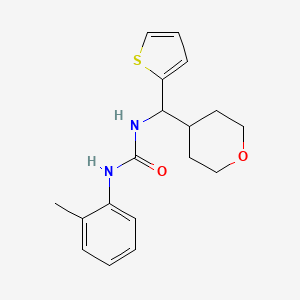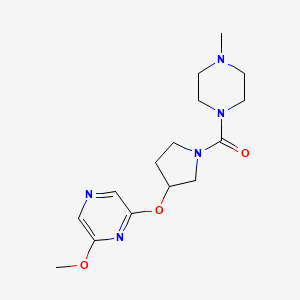![molecular formula C18H22N2O5S B2541048 3-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-on CAS No. 1797017-53-8](/img/structure/B2541048.png)
3-(2-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that likely involves multiple functional groups and a heterocyclic structure. The name suggests the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a cyclohexylsulfonyl group. Additionally, the molecule contains a benzo[d]oxazol-2(3H)-one moiety, indicating a fused benzene and oxazole ring system with a ketone functionality.
Synthesis Analysis
The synthesis of such a molecule could potentially involve a three-component cycloaddition reaction, as described in the first paper . This method involves the cycloaddition of oxa(aza)bicyclic alkenes with NaN3 and arylsulfonyl chlorides to form aziridine products. The yields are good, and the reaction conditions are mild and metal-free. Although the exact synthesis of the compound is not detailed, the methodology could be adapted for the synthesis of the azetidine ring in the target molecule.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature several distinct regions based on the functional groups and rings present. The azetidine ring provides a strained, reactive site, while the cyclohexylsulfonyl group adds steric bulk and potential for further chemical modification. The benzo[d]oxazol-2(3H)-one portion of the molecule contributes to the aromatic character and could influence the electronic properties of the compound.
Chemical Reactions Analysis
The compound's reactivity would likely be influenced by the presence of the azetidine ring and the ketone functionality. Azetidines are known to participate in various ring-opening reactions due to the strain in the four-membered ring. The ketone could be involved in nucleophilic addition reactions or serve as a site for further functionalization. The second paper describes a [3 + 2] cycloaddition reaction with azaoxyallyl cations and aldehydes to form oxazolidin-4-ones, which could be relevant for modifying the oxazole portion of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings and functional groups suggests that the compound could exhibit a range of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, affecting its solubility and melting point. The steric bulk provided by the cyclohexylsulfonyl group could impact the compound's overall shape and reactivity, while the aromatic system may contribute to its UV-Vis absorption properties.
Wissenschaftliche Forschungsanwendungen
- Die einzigartige Benzodiazepin-Struktur des Stoffes macht ihn zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung. Forscher untersuchen sein Potenzial als Antagonist für den Cholecystokinin-A (CCK-A)-Rezeptor, der eine Rolle bei gastrointestinalen Prozessen, Gallenblasenkontraktionen und Darmmotilität spielt .
- Forscher untersuchen seine Auswirkungen auf zentrale (CCK-B) und periphere (CCK-A) Rezeptorsubtypen, um sein Potenzial als Neuromodulator zu verstehen .
- Benzodiazepine haben antimikrobielle Aktivität gezeigt. Die Untersuchung der Auswirkungen dieser Verbindung auf Bakterien und Pilze könnte neue therapeutische Möglichkeiten aufdecken .
Medizinische Chemie und Arzneimittelentwicklung
Neuromodulation und Neurotransmission
Antibakterielle und Antimykotische Eigenschaften
Molekulare Bildgebung und Radiochemie
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and not for human or veterinary use.
Zukünftige Richtungen
The development of this compound as a potent and selective small-molecule inhibitor of CDYL provides a new chemical tool to intervene in the dynamic nature of bio-macromolecules involved in the epigenetic mechanism . It has been shown to promote the development and branching of neurodendrites by inhibiting CDYL in hippocampal and cortical cultured neurons . This suggests potential applications in the study of neuronal development and function.
Eigenschaften
IUPAC Name |
3-[2-(3-cyclohexylsulfonylazetidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-17(12-20-15-8-4-5-9-16(15)25-18(20)22)19-10-14(11-19)26(23,24)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSIURZKPKZVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)
![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)
![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2540984.png)
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E)-4-(N-phenylacetamido)buta-1,3-dien-1-yl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2540985.png)

![1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2540987.png)